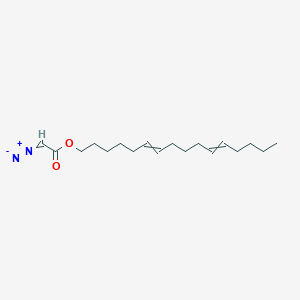

Hexadeca-6,11-dienyl 2-diazoacetate

Description

Hexadeca-6,11-dienyl 2-diazoacetate is a diazo-containing ester characterized by a 16-carbon alkyl chain with double bonds at positions 6 and 11, coupled to a diazoacetate functional group. Diazo compounds are highly reactive due to the presence of the diazo (–N₂) group, which serves as a carbene precursor in cyclopropanation, insertion, and cross-coupling reactions . The compound’s reactivity and applications are likely influenced by its conjugated dienyl chain and diazo group, enabling applications in organic synthesis, polymer chemistry, and material science.

Properties

CAS No. |

114318-33-1 |

|---|---|

Molecular Formula |

C18H30N2O2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

hexadeca-6,11-dienyl 2-diazoacetate |

InChI |

InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18(21)17-20-19/h5-6,10-11,17H,2-4,7-9,12-16H2,1H3 |

InChI Key |

VOIKYOXLNYIWHU-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-] |

Canonical SMILES |

CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-] |

Synonyms |

6,11-hexadecadienyl diazoacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features of Comparable Compounds

*Inferred structure based on nomenclature and related compounds.

Key Observations:

- Diazo Reactivity: Both this compound and ethyl 2-diazoacetate share the diazo group, enabling carbene-mediated reactions. However, the longer alkyl chain in the former may reduce volatility and enhance solubility in non-polar solvents .

- Unsaturation: The dienyl chain in this compound introduces sites for Diels-Alder reactions or hydrogenation, a feature absent in simpler diazoacetates like ethyl 2-diazoacetate. This aligns with cardanol-derived dienyl phenols, where unsaturated chains enable olefin metathesis .

Table 2: Stability and Hazard Comparison

*Inferred based on diazoacetate behavior.

Key Observations:

- Cardanol Derivatives: Dienyl phenols exhibit higher stability, aligning with their use in industrial applications without stringent safety protocols .

Key Observations:

- Synthesis: The dienyl chain in this compound may be synthesized via olefin metathesis, a method used for cardanol derivatives . The diazo group could be introduced via diazo transfer reactions, as seen in ethyl 2-diazoacetate synthesis .

- Applications : The compound’s dual functionality (dienyl + diazo) positions it for niche applications, such as photoactive polymers or crosslinking agents, whereas ethyl 2-diazoacetate is widely used in small-molecule synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.